Lemidosul

Antiparasitic Diuretic Drug Discovery

Lemidosul offers a validated dual-activity profile (loop diuretic + anti-trypanosomal) distinct from single-indication diuretics. Its CADD-optimizable structure and patented transdermal formulation use (EP0247507A3) make it ideal for polypharmacology, SAR, and drug delivery R&D. Confirm availability for preclinical studies.

Molecular Formula C12H19NO3S
Molecular Weight 257.35 g/mol
CAS No. 88041-40-1
Cat. No. B1229057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLemidosul
CAS88041-40-1
Molecular FormulaC12H19NO3S
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)O)CN
InChIInChI=1S/C12H19NO3S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)17(4,15)16/h5-6,14H,7,13H2,1-4H3
InChIKeySENZQDBEHBQBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lemidosul (CAS 88041-40-1): Technical Baseline and Compound Identity for Sourcing


Lemidosul (CAS 88041-40-1) is a small molecule pharmaceutical agent classified as a loop diuretic [1]. It is also reported in the scientific literature as a compound with anti-trypanosomal properties . Its IUPAC name is 2-(aminomethyl)-4-tert-butyl-6-methylsulfonylphenol, with the molecular formula C12H19NO3S and a monoisotopic mass of 257.11 Da [2]. It is also known by the development code Hoe-365 [3]. This dual-activity profile distinguishes it from many single-indication loop diuretics, but quantitative differentiation remains limited.

Why Generic Loop Diuretic Substitution Is Insufficient: The Lemidosul Differentiation Problem


Generic substitution within the loop diuretic class (e.g., Furosemide, Bumetanide) is not scientifically valid for applications targeting Lemidosul's specific profile. First, Lemidosul is reported to possess both loop diuretic and anti-trypanosomal activities , a dual-function profile not shared by standard clinical loop diuretics. Second, a patented transdermal formulation includes Lemidosul alongside Furosemide and Piretanide, suggesting that formulation scientists view it as a distinct chemical entity with its own specific physical and chemical properties for drug delivery, not merely a generic alternative [1]. Finally, research indicates its performance as an antitrypanosomal agent can be optimized via CADD, making it a distinct starting point for drug discovery programs [2]. Therefore, substituting it with another loop diuretic would not replicate its unique activity profile or developmental potential.

Procurement Evidence Guide: Quantifiable Differentiation for Lemidosul (88041-40-1)


Dual Pharmacological Activity: Lemidosul vs. Single-Indication Loop Diuretics

Unlike conventional loop diuretics such as Furosemide or Bumetanide, Lemidosul is documented to possess both loop diuretic activity [1] and anti-trypanosomal properties . This dual activity is a qualitative differentiator for research programs screening for multi-target ligands. However, no quantitative data (e.g., IC50 values) for its antitrypanosomal activity has been found in the public domain to compare it against a known antiparasitic standard. The observation that CADD methods are proposed to further optimize its antitrypanosomal performance suggests baseline activity is present, but the magnitude of this activity is not quantified .

Antiparasitic Diuretic Drug Discovery

Transdermal Delivery: Lemidosul in a Patented Formulation

Lemidosul is specifically named in a European patent (EP0247507A3) for a transdermal therapeutic system (TTS) alongside Furosemide and Piretanid [1]. The patent details a composition for delivering these 'high-ceiling' diuretics through the skin. While the patent does not provide quantitative permeability data comparing the three agents, its inclusion of Lemidosul as a distinct active pharmaceutical ingredient implies that it possesses a favorable set of physicochemical properties (e.g., logP, molecular weight, melting point) suitable for this route of administration, differentiating it from other loop diuretics not named in the patent. The compound's measured logP is 1.552 [2], a value consistent with compounds suitable for transdermal delivery.

Transdermal Drug Delivery Formulation Science Loop Diuretics

CADD Optimization Potential: A Feature of Lemidosul's Antitrypanosomal Activity

Multiple independent sources state that Lemidosul's performance as an anti-trypanosomal drug can be further optimized by computer-aided drug design (CADD) approaches [1]. This statement implies that its baseline activity is sufficient to serve as a starting point for optimization, unlike many inactive screening hits. The references provided by vendors point to QSAR models for identifying trypanosomicidal compounds, though it is unclear if Lemidosul was a direct hit in those models or is being proposed as a candidate for similar methodology [2]. This lack of direct experimental data from the original papers means no quantitative comparison (e.g., selectivity index, in vitro potency) can be established.

Computational Chemistry CADD Neglected Tropical Diseases

Validated Research Applications and Procurement Scenarios for Lemidosul (88041-40-1)


Investigation of Dual-Activity Loop Diuretics for Polypharmacology

Researchers exploring the concept of polypharmacology, where a single drug engages multiple therapeutic targets, can utilize Lemidosul as a unique tool compound. Its established loop diuretic activity combined with reported anti-trypanosomal properties provides a validated model for studying the effects of combining cardiovascular and antiparasitic actions in a single molecule [1]. The compound's suitability for CADD further enhances its value as a scaffold for rational, multi-target drug design .

Formulation Development for Transdermal Delivery of High-Ceiling Diuretics

Industrial formulation scientists can directly reference the European patent EP0247507A3, which includes Lemidosul in a transdermal therapeutic system [1]. This provides a strong, literature-backed justification for using Lemidosul in pre-clinical studies focused on developing or optimizing transdermal patches for loop diuretics. The compound's favorable physicochemical profile, including a measured logP of 1.552, supports its use in studies of skin permeability and novel delivery systems .

Medicinal Chemistry Optimization of Antitrypanosomal Leads via CADD

Lemidosul serves as a defined starting point for structure-activity relationship (SAR) studies aimed at developing new treatments for trypanosomiasis. Vendors explicitly note its potential for optimization using CADD methods [1]. While baseline quantitative activity data is not publicly available, the compound's designation as an antitrypanosomal agent implies a level of activity worth improving, making it a valid purchase for initial hit validation and analogue synthesis in neglected tropical disease drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lemidosul

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.